KPLH1130

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KPLH1130 ist ein spezifischer Inhibitor der Pyruvatdehydrogenasekinase (PDK). Diese Verbindung hat aufgrund ihrer Fähigkeit, die Makrophagenpolarisierung zu blockieren und proinflammatorische Reaktionen zu reduzieren, Aufmerksamkeit erregt. Es hat sich gezeigt, dass es die Glukosetoleranz bei Mäusen, die eine fettreiche Diät erhalten, verbessert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle der Temperatur, des pH-Werts und die Verwendung spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Detaillierte Synthesewege sind proprietär, umfassen aber im Allgemeinen die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Bildung des zentralen Gerüsts des Moleküls durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Modifikationen der funktionellen Gruppen: Einführung von funktionellen Gruppen, die für die Aktivität der Verbindung entscheidend sind, wie Hydroxyl-, Amino- oder Carboxylgruppen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound skaliert die Labor-Synthesemethoden hoch, wobei oft Batch- oder Durchflussreaktoren eingesetzt werden. Der Prozess ist auf Kosteneffizienz und Skalierbarkeit optimiert, um sicherzustellen, dass die Verbindung in großen Mengen hergestellt werden kann, während hohe Reinheitsstandards eingehalten werden.

Wissenschaftliche Forschungsanwendungen

KPLH1130 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Enzyminhibition und der Stoffwechselwege eingesetzt.

Biologie: Untersucht die Rolle der Pyruvatdehydrogenasekinase im Zellstoffwechsel und bei Immunantworten.

Medizin: Potenzieller Therapeutikum für Erkrankungen im Zusammenhang mit Stoffwechselstörungen und Entzündungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und biochemischer Assays eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Pyruvatdehydrogenasekinase spezifisch hemmt. Diese Hemmung verhindert die Phosphorylierung und Inaktivierung der Pyruvatdehydrogenase und erhöht so die Umwandlung von Pyruvat zu Acetyl-CoA. Diese Verschiebung des Stoffwechselflusses kann die Glukosetoleranz verbessern und Entzündungen reduzieren, indem die Makrophagenpolarisierung und die Produktion proinflammatorischer Zytokine moduliert werden .

Wirkmechanismus

Target of Action

The primary target of KPLH1130 is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP, rendering it inactive . It plays a crucial role in macrophage polarization and metabolic diseases .

Mode of Action

This compound acts as a specific inhibitor of PDK . It blocks macrophage polarization and attenuates proinflammatory responses . By inhibiting PDK, this compound suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . It also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Biochemical Pathways

This compound affects the HIF-1α-mediated aerobic glycolysis pathway . This pathway is involved in M1 macrophage polarization . By inhibiting PDK, this compound can alleviate the inflammatory response, which is often associated with metabolic diseases .

Pharmacokinetics

In a study, mice were pretreated with a high-fat diet (HFD), and this compound treatment was administered at a dose of 70 mg/kg for 4 weeks . This suggests that this compound has good bioavailability and can effectively reach its target sites in the body.

Result of Action

This compound has been shown to significantly enhance the glucose tolerance of HFD-induced mice . It also markedly suppresses the expression of pro-inflammatory cytokines . Furthermore, it potently reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where mice were pretreated with a high-fat diet (HFD), this compound treatment significantly enhanced the glucose tolerance of these mice . This suggests that the efficacy of this compound can be influenced by dietary factors.

Biochemische Analyse

Biochemical Properties

KPLH1130 plays a significant role in biochemical reactions, particularly in the inhibition of pyruvate dehydrogenase kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to render it inactive . This compound, as a PDK inhibitor, interacts with this enzyme and inhibits its activity . This interaction is crucial in the regulation of metabolic processes and inflammatory responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . This compound also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with PDK . By inhibiting PDK, this compound prevents the phosphorylation of pyruvate dehydrogenase, thereby influencing metabolic processes and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound can suppress the expression of pro-inflammatory cytokines and reduce levels of certain biomolecules via PDK .

Dosage Effects in Animal Models

In animal models, specifically mice, this compound has been administered at a dose of 70 mg/kg . The treatment significantly enhances the glucose tolerance of mice fed a high-fat diet

Metabolic Pathways

This compound is involved in the metabolic pathway of pyruvate dehydrogenase . By inhibiting PDK, this compound affects the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, thereby influencing the metabolic flux .

Subcellular Localization

Given its role as a PDK inhibitor, it is likely to be found in the mitochondria where PDK and pyruvate dehydrogenase are located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KPLH1130 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Detailed synthetic routes are proprietary, but generally involve the following steps:

Formation of the Core Structure: This involves the creation of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of functional groups that are critical for the compound’s activity, such as hydroxyl, amino, or carboxyl groups.

Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis methods, often using batch or continuous flow reactors. The process is optimized for cost-efficiency and scalability, ensuring that the compound can be produced in large quantities while maintaining high purity standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

KPLH1130 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann this compound oxidierte Derivate bilden.

Reduktion: Reduktionsmittel können this compound in seine reduzierten Formen umwandeln.

Substitution: Verschiedene Nucleophile können funktionelle Gruppen am this compound-Molekül substituieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogenide, Amine und Alkohole können unter geeigneten Bedingungen (z. B. saurem oder basischem Milieu) verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion zu deoxygenierten Formen von this compound führen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dichloracetat: Ein weiterer Inhibitor der Pyruvatdehydrogenasekinase, jedoch mit einer anderen chemischen Struktur und breiteren Wirkungen.

AZD7545: Ein selektiver Inhibitor der Pyruvatdehydrogenasekinase mit ähnlichen Anwendungen in der Stoffwechselforschung.

Einzigartigkeit von KPLH1130

This compound ist aufgrund seiner hohen Spezifität für die Pyruvatdehydrogenasekinase und seiner starken entzündungshemmenden Eigenschaften einzigartig. Im Gegensatz zu anderen Inhibitoren hat this compound in Tiermodellen eine signifikante Wirksamkeit bei der Verbesserung der Glukosetoleranz gezeigt, was es zu einem wertvollen Werkzeug für die Stoffwechsel- und Entzündungsforschung macht .

Eigenschaften

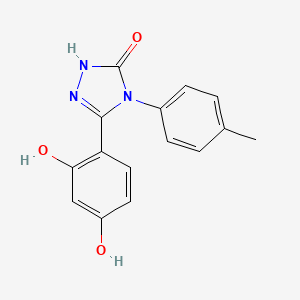

IUPAC Name |

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBMTOBGXJTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471858.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471870.png)

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)